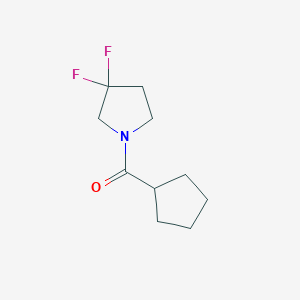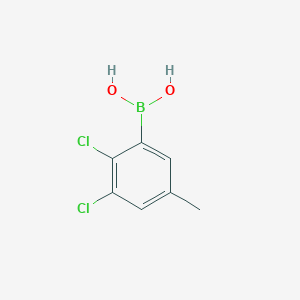
Ciclopentil(3,3-difluoropirrolidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- Inhibidores de DPP-4: CDP-M es un candidato potencial para desarrollar inhibidores de la dipeptidil peptidasa-4 (DPP-4). DPP-4 juega un papel crucial en el metabolismo de la insulina y la modulación del dolor . Estos inhibidores se utilizan en el tratamiento de la diabetes mellitus (DM), la enfermedad coronaria y la insuficiencia cardíaca.
- Gliptinas: Las gliptinas, una clase de inhibidores de DPP-4, han ganado atención como agentes hipoglucémicos prometedores. Se pueden tomar una vez por semana o en combinación con otros medicamentos .
- CDP-M sirve como ligando en polímeros de coordinación. Por ejemplo, se ha utilizado en la síntesis de polímeros de coordinación de cobalto y níquel. Estos materiales exhiben interesantes propiedades estructurales y funcionales .
- Los investigadores exploran la forma cristalina de CDP-M, que aparece como un polvo blanco. Su estructura cristalina y propiedades contribuyen a los estudios de ciencia de materiales e ingeniería de cristales.
Química Medicinal y Desarrollo de Fármacos
Polímeros de Coordinación y Complejos Metálicos
Ciencia de Materiales e Ingeniería de Cristales
Mecanismo De Acción
Target of Action
Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone is a synthetic organic compound used in various fields of scientific research and industry. It is classified as a pyrrolidine derivative. The primary target of this compound is Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is an enzyme that plays a vital role in glucose metabolism by deactivating the incretin hormone, which is responsible for insulin catabolism .
Mode of Action
As a DPP-4 inhibitor, Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone binds to the DPP-4 enzyme and inhibits its activity . This inhibition prevents the deactivation of the incretin hormone, thereby promoting insulin secretion and reducing blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner . This results in a decrease in blood glucose levels, providing a therapeutic effect for conditions like type 2 diabetes .
Pharmacokinetics
The disposition of Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone was examined in rats, dogs, and humans after oral administration . Absorption of the compound was rapid in all species, with maximal plasma concentrations achieved within 1 hour after the dose . The majority of the administered dose was detected in the urine of dogs and humans and in the feces of rats . The compound is eliminated by both metabolism and renal clearance .
Result of Action
The primary result of the action of Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone is the reduction of blood glucose levels . By inhibiting DPP-4 and increasing the levels of incretin hormones, the compound promotes insulin secretion and decreases blood glucose levels .
Propiedades
IUPAC Name |
cyclopentyl-(3,3-difluoropyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO/c11-10(12)5-6-13(7-10)9(14)8-3-1-2-4-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELOUDQMXOMNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2451349.png)
![N-[(4-fluorophenyl)methyl]-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2451351.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2451353.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2451355.png)


![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2451362.png)
![Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2451363.png)
![2-((2-chlorobenzyl)thio)-7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2451364.png)
![1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}azepan-2-one](/img/structure/B2451365.png)
![(6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2451366.png)
![2-(Furan-2-yl)-7-methoxy-4'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B2451368.png)
![(1R,5S)-8-((2,6-dichlorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2451369.png)
![N-(3-ethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)